2-[[(6-Chloro-3-pyridinyl)methyl]amino]cyclopentanecarbonitrile
CAS No.: 924669-64-7
Cat. No.: VC0041051
Molecular Formula: C12H14ClN3
Molecular Weight: 235.715
* For research use only. Not for human or veterinary use.
![2-[[(6-Chloro-3-pyridinyl)methyl]amino]cyclopentanecarbonitrile - 924669-64-7](/images/no_structure.jpg)
Specification
CAS No. | 924669-64-7 |
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Molecular Formula | C12H14ClN3 |
Molecular Weight | 235.715 |
IUPAC Name | 2-[(6-chloropyridin-3-yl)methylamino]cyclopentane-1-carbonitrile |
Standard InChI | InChI=1S/C12H14ClN3/c13-12-5-4-9(8-16-12)7-15-11-3-1-2-10(11)6-14/h4-5,8,10-11,15H,1-3,7H2 |
Standard InChI Key | KWQZBPXEJYTMPW-UHFFFAOYSA-N |
SMILES | C1CC(C(C1)NCC2=CN=C(C=C2)Cl)C#N |
Introduction
Structural Characteristics and Identification
Chemical Identity and Nomenclature
2-[[(6-Chloro-3-pyridinyl)methyl]amino]cyclopentanecarbonitrile is an organic compound with several recognized synonyms in chemical databases. This heterocyclic compound combines pyridine and cyclopentane structural elements through strategic linkages, creating a molecule with distinctive reactive sites and potential functional properties.
The compound is registered with CAS number 924669-64-7 and is known by several alternative names in scientific literature . Table 1 presents the primary identifiers and nomenclature associated with this compound.
Table 1: Chemical Identification Parameters
Molecular Structure
The compound features a cyclopentane ring with a carbonitrile (-C≡N) group at position 1 and an amino group at position 2. This amino group forms a bridge to the chloropyridine moiety, specifically connecting to the methyl group at position 3 of the 6-chloropyridine . Figure 1 would typically illustrate this structure, highlighting the key functional groups and their spatial arrangement.
The structural formula can be represented in SMILES notation as: C1CC(C(C1)NCC2=CN=C(C=C2)Cl)C#N
Physicochemical Properties
Basic Physical Properties
Understanding the physical and chemical properties of 2-[[(6-Chloro-3-pyridinyl)methyl]amino]cyclopentanecarbonitrile is essential for evaluating its potential applications and behavior in various environments. Table 2 summarizes the key physicochemical parameters of this compound.
Table 2: Physicochemical Properties
Property | Value | Reference |
---|---|---|
Molecular Formula | C12H14ClN3 | |
Molecular Weight | 235.71 g/mol | |
Exact Mass | 235.0876252 Da | |
XLogP3-AA | 2.4 | |
Hydrogen Bond Donor Count | 1 | |
Hydrogen Bond Acceptor Count | 3 | |
Rotatable Bond Count | 3 |
Solubility and Partition Characteristics
The moderate XLogP3-AA value of 2.4 suggests that 2-[[(6-Chloro-3-pyridinyl)methyl]amino]cyclopentanecarbonitrile possesses a balanced lipophilicity profile, indicating potential solubility in both aqueous and organic solvents . This property is particularly relevant for pharmaceutical applications, as it affects absorption, distribution, metabolism, and excretion (ADME) characteristics.
The presence of one hydrogen bond donor and three hydrogen bond acceptors contributes to the compound's ability to interact with biological systems through hydrogen bonding, which may influence its potential pharmacological activity .
Chemical Reactivity and Functional Analysis
Reactive Centers and Functional Groups
2-[[(6-Chloro-3-pyridinyl)methyl]amino]cyclopentanecarbonitrile contains several functional groups that contribute to its chemical reactivity:
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Carbonitrile group (-C≡N): This functional group can undergo various transformations, including hydrolysis to form carboxylic acids or reduction to form amines.
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Secondary amine (-NH-): Serves as a hydrogen bond donor and can participate in numerous reactions, including alkylation and acylation.
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Chloropyridine moiety: The chlorine substituent on the pyridine ring is a potential site for nucleophilic substitution reactions, while the pyridine nitrogen can act as a hydrogen bond acceptor or coordinate with metals.
Structural Comparison with Related Compounds
The structural features of 2-[[(6-Chloro-3-pyridinyl)methyl]amino]cyclopentanecarbonitrile share similarities with other biologically active compounds. For instance, it contains the (6-chloropyridin-3-yl)methylamino group that is also present in the compound 2-[(6-chloropyridin-3-yl)methylamino]-7-oxo-5-propyl-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile . Additionally, the 6-chloropyridine moiety appears in other bioactive compounds like 2-Chloro-3-[(pyrrolidin-1-yl)methyl]pyridine .
These structural relationships suggest potential for similar biological activity profiles, with modifications in the cyclopentane and nitrile regions potentially modulating selectivity and potency.
Applications and Research Significance
Structure-Activity Relationships
The nitrile functionality in this compound is significant as nitriles are important pharmacophores in many bioactive compounds. The cyclopentane ring may provide conformational rigidity, potentially enhancing selectivity for biological targets. Meanwhile, the chloropyridine moiety is found in various pharmaceuticals and agrochemicals, suggesting this structural component may contribute to specific biological interactions.
Research Limitations and Future Directions
Current Knowledge Gaps
Despite the available chemical characterization, significant knowledge gaps exist regarding the biological activity, toxicological profile, and specific applications of 2-[[(6-Chloro-3-pyridinyl)methyl]amino]cyclopentanecarbonitrile. Additional research is needed to:
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Determine specific receptor interactions and biological targets
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Assess safety and toxicological profiles
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Explore structure-activity relationships through systematic modifications
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Investigate potential therapeutic applications
Recommended Future Studies
Future research on 2-[[(6-Chloro-3-pyridinyl)methyl]amino]cyclopentanecarbonitrile should focus on:
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Comprehensive biological screening to identify potential therapeutic targets
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Optimization of synthetic routes for improved yield and purity
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Investigation of metabolic pathways and pharmacokinetic properties
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Structure-activity relationship studies through systematic modification of the core structure
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